molecular formula C11H11NO2 B3023492 2-(2-Oxopropyl)isoindolin-1-one CAS No. 1248216-94-5

2-(2-Oxopropyl)isoindolin-1-one

Cat. No. B3023492
CAS RN: 1248216-94-5
M. Wt: 189.21 g/mol
InChI Key: VOGQHWVHARAHPT-UHFFFAOYSA-N
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Description

Isoindolin-1-ones are referred to as phthalimidines or benzo-fused gamma-lactams of the corresponding gamma-amino carboxylic acids . They have been widely studied for several decades. The isoindolinone framework has been found in a wide range of naturally occurring compounds with diverse biological activities and therapeutic potential for various chronic diseases .


Synthesis Analysis

A small library of 3-hydroxyisoindolin-1-ones has been prepared from 3-alkylidenephtalides under ultrasonic irradiation . This practical synthesis is featured by group tolerance, high efficiency, and yields . The reaction can also be performed in multigram scale and be further extended to access other motifs of isoindolin-1-ones in a one-pot fashion .


Molecular Structure Analysis

Molecular docking studies revealed that the isoindolin-1-one substructure is fundamental for anti-TMV activity . The methyl-pyridin-2- (1 H )-one moiety in compound 4 and the 2-oxopropyl groups in compounds 1 and 3 at the N -2 position may increase inhibitory activities .


Chemical Reactions Analysis

The results of molecular docking studies were consistent with the in vitro anti-TMV experiment, suggesting that the isoindolin-1-one substructure is fundamental for anti-TMV activity, and the methyl-pyridin-2-(1H)-one moiety in compound 4 and the 2-oxopropyl groups in compounds 1 and 3 at the N-2 position may increase inhibitory activities .

Scientific Research Applications

Antimicrobial Activity

2-(2-Oxopropyl)isoindolin-1-one: derivatives have been synthesized using an efficient and green microwave method. These compounds exhibit significant antimicrobial activity against microorganisms such as Escherichia coli, Serratia, Staphylococcus aureus, Bacillus subtilis, Aspergillus niger, and Fusarium oxysporum . Their potential as antimicrobial agents warrants further investigation.

Anxiolytic and Hypnotic Properties

The isoindolinone skeleton is found in therapeutic agents like pagoclone and pazinaclone , which exhibit anxiolytic and hypnotic activities. These compounds are clinically utilized for their calming effects .

Sedative Effects

Zopiclone: , another isoindolinone derivative, is clinically useful in treating sedative effects . Its potential as a sedative agent merits exploration.

Aldose Reductase Inhibition

Compound D derived from isoindolinone has demonstrated inhibitory potency toward aldose reductase . This enzyme plays a role in diabetic complications, making this finding relevant for diabetes research.

Evaluation of ELOVL6 and ELOVL3 Inhibitors

Compound E appears promising for evaluating the potential therapeutic effects of ELOVL6 and ELOVL3 inhibitors . These enzymes are involved in fatty acid elongation and lipid metabolism.

Structural Scaffolds for Organic Synthesis

Isoindolin-1-ones, including 2-(2-Oxopropyl)isoindolin-1-one , serve as key structural scaffolds for organic synthesis. Researchers often use them as building blocks due to their versatile reactivity and common occurrence in natural products and pharmaceuticals .

Future Directions

The study of the structure–activity relationship is helpful for finding new anti-TMV activity inhibitors . To study whether the isoindolin-1-ones have broader antiviral activities, compounds 1–4 were also tested for their anti-rotavirus activities . Compound 4 exhibited high anti-rotavirus activity with a therapeutic index (TI) value of 20.7 . This TI value is close to that of the positive control (20.2) . These findings suggest potential future directions for the study and application of “2-(2-Oxopropyl)isoindolin-1-one” and related compounds.

properties

IUPAC Name

2-(2-oxopropyl)-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-8(13)6-12-7-9-4-2-3-5-10(9)11(12)14/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOGQHWVHARAHPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1CC2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Oxopropyl)isoindolin-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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